N-benzhydryl-3-nitrobenzamide
Overview
Description
N-benzhydryl-3-nitrobenzamide is an organic compound with the molecular formula C20H16N2O3 It is a derivative of benzamide, where the benzhydryl group is attached to the nitrogen atom, and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzhydryl-3-nitrobenzamide can be synthesized through a multi-step process. One common method involves the nitration of benzhydrylbenzamide. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major product is N-benzhydryl-3-aminobenzamide.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield N-benzhydryl-3-aminobenzamide derivatives.
Scientific Research Applications
N-benzhydryl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways
Mechanism of Action
The mechanism of action of N-benzhydryl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in these interactions, as it can participate in hydrogen bonding and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzhydrylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-benzhydryl-3-aminobenzamide: The reduced form of N-benzhydryl-3-nitrobenzamide, with an amino group instead of a nitro group
Uniqueness
This compound is unique due to the presence of both the benzhydryl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The nitro group enhances its ability to participate in redox reactions and interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-benzhydryl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-12-7-13-18(14-17)22(24)25)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVMYNXOUHZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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